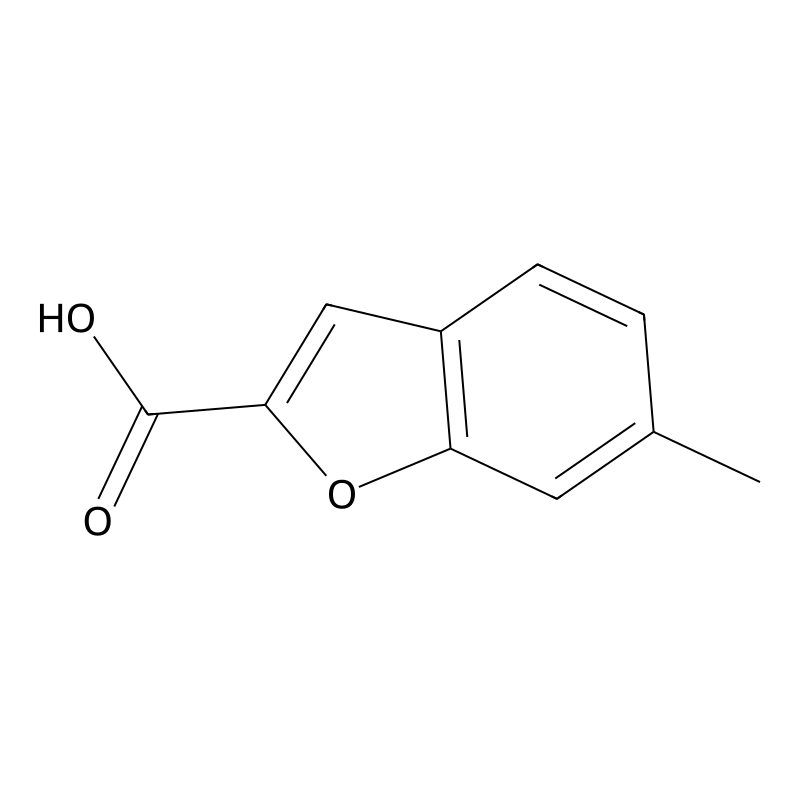

6-Methylbenzofuran-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: The presence of a carboxylic acid group and a benzofuran ring suggests potential uses as a building block in organic synthesis for the creation of more complex molecules with desired properties. However, specific examples of its use in this context are limited in the available literature.

- Medicinal chemistry: The benzofuran core structure is present in various natural products with known biological activities. Some benzofuran derivatives exhibit anti-tumor, anti-bacterial, and anti-fungal properties []. 6-Methylbenzofuran-2-carboxylic acid might be a starting point for further research into similar bioactive molecules, but there is no documented research on its medicinal properties itself.

6-Methylbenzofuran-2-carboxylic acid is an organic compound with the molecular formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol. This compound features a benzofuran structure, which consists of a fused benzene and furan ring, with a carboxylic acid functional group at the second position and a methyl group at the sixth position of the benzofuran moiety. Its unique structure contributes to its potential applications in various fields, including medicinal chemistry and biochemical research .

There is no scientific research available on the mechanism of action of 6-Methylbenzofuran-2-carboxylic acid.

Due to the lack of research, no information is available on the safety hazards associated with 6-Methylbenzofuran-2-carboxylic acid.

Future Research Directions

Research on similar benzofurancarboxylic acids suggests potential applications in various fields, including:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form 6-methylbenzofuran.

- Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, due to the presence of electron-donating groups.

These reactions are essential for modifying the compound for specific applications in research and industry .

Research indicates that 6-Methylbenzofuran-2-carboxylic acid exhibits notable biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. Additionally, its structural similarity to other bioactive compounds suggests potential interactions with various biological targets, although specific mechanisms of action require further investigation .

Several methods exist for synthesizing 6-Methylbenzofuran-2-carboxylic acid:

- Friedel-Crafts Acylation: This method involves the acylation of 6-methylbenzofuran using acyl chlorides in the presence of a Lewis acid catalyst.

- Cyclization Reactions: Starting from appropriate precursors, cyclization can yield benzofuran derivatives that can be further functionalized to obtain the carboxylic acid.

- Oxidative Methods: Certain synthetic routes utilize oxidizing agents to convert methyl groups into carboxylic acids under controlled conditions.

These methods highlight the versatility in synthesizing this compound for research purposes .

6-Methylbenzofuran-2-carboxylic acid finds applications in various domains:

- Biochemical Research: Used as a biochemical tool in proteomics and metabolic studies.

- Pharmaceutical Development: Investigated for its potential therapeutic effects in drug formulation.

- Material Science: Explored for incorporation into polymers or materials due to its unique structural properties.

These applications underscore its importance in both academic research and industrial contexts .

Interaction studies involving 6-Methylbenzofuran-2-carboxylic acid focus on its biochemical interactions with proteins and enzymes. Preliminary studies suggest that it may modulate specific pathways related to inflammation and pain response. Further research is needed to elucidate these interactions fully, including binding affinities and mechanisms of action within biological systems .

Several compounds share structural features with 6-Methylbenzofuran-2-carboxylic acid, allowing for comparative analysis:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | Benzofuran derivative | Contains a methoxy group, altering reactivity |

| Methyl 6-methylbenzofuran-2-carboxylate | Ester derivative | Methyl ester form, affecting solubility |

| 5-Methylbenzofuran-2-carboxylic acid | Similar benzofuran structure | Different methyl positioning affecting properties |

The uniqueness of 6-Methylbenzofuran-2-carboxylic acid lies in its specific positioning of functional groups, which influences its reactivity and biological activity compared to these similar compounds .

The synthesis of 6-methylbenzofuran-2-carboxylic acid through classical routes predominantly relies on phenolic precursors, with the Perkin rearrangement serving as the foundational methodology [1]. This historical synthetic route, first reported by W.H. Perkin in 1870, involves the base-catalyzed rearrangement of 3-halocoumarins to produce benzofuran-2-carboxylic acids [2]. The mechanism proceeds through a two-stage process involving base-catalyzed ring fission of the 3-halocoumarin, resulting in the formation of a dianion intermediate [2].

The traditional Perkin rearrangement for 6-methylbenzofuran-2-carboxylic acid synthesis utilizes 3-bromo-4-methyl-6,7-dimethoxycoumarin as the starting material [1]. Under conventional heating conditions, the reaction proceeds in the presence of ethanol and sodium hydroxide for approximately 3 hours at reflux temperature [1]. The rearrangement involves hydrochloric acid addition during work-up to hydrolyze the resultant sodium salt and produce the free acid form of the corresponding benzofuran-2-carboxylic acids [1].

Alternative phenolic precursor approaches include the dehydrative cyclization method, which demonstrates exceptional yields for methylbenzofuran carboxylic acid derivatives [3]. This methodology employs 2-hydroxyl-4-methoxyacetophenone as the phenolic precursor, reacting with 2-chloropropionic acid in the presence of cesium carbonate as base [3]. The reaction proceeds at temperatures of 100-120°C for 2 hours, achieving yields of 92% while maintaining excellent regioselectivity for the C-2 carboxylation position [3].

The mechanistic pathway for dehydrative cyclization involves initial nucleophilic attack of the phenolic oxygen on the α-halo acid, followed by intramolecular cyclization and subsequent elimination of water to yield the benzofuran structure [3]. This approach offers advantages over traditional Perkin rearrangement in terms of shorter reaction times and higher yields, making it particularly attractive for synthetic applications requiring 6-methylbenzofuran-2-carboxylic acid derivatives [3].

| Method | Starting Material | Base | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Perkin Rearrangement | 3-Bromo-4-methylcoumarin | NaOH | 79 | 3 hours | 70-85 |

| Dehydrative Cyclization | 2-Hydroxy-4-methoxyacetophenone | Cs₂CO₃ | 100-120 | 2 hours | 92 |

Microwave-Assisted and Solvent-Free Synthesis Approaches

Microwave-assisted synthesis represents a significant advancement in the preparation of 6-methylbenzofuran-2-carboxylic acid, offering substantial improvements in reaction efficiency and time reduction [1]. The microwave-assisted Perkin rearrangement has been successfully demonstrated to prepare benzofuran-2-carboxylic acids from 3-bromocoumarins in exceptionally high yields [1]. Optimization studies revealed that 300 watts of microwave power for 5 minutes at 79°C provides optimal conditions, achieving 99% yield compared to the traditional 3-hour reflux method [1].

The microwave enhancement mechanism involves rapid heating through direct molecular interaction with electromagnetic radiation, leading to more uniform temperature distribution and accelerated reaction kinetics [1]. Temperature and power optimization studies demonstrate that 300-400 watts microwave power maintains consistent high yields, while higher power settings (500 watts) result in decreased yields due to potential decomposition pathways [1].

| Temperature (°C) | Power (Watts) | Time (minutes) | Yield (%) |

|---|---|---|---|

| 79 | 250 | 5 | Incomplete |

| 79 | 300 | 5 | 99 |

| 79 | 400 | 5 | 99 |

| 79 | 500 | 5 | 90 |

Solvent-free synthesis approaches have emerged as environmentally sustainable alternatives for benzofuran-2-carboxylic acid preparation [4]. Catalyst-free synthesis methodologies involve successive reactions of hydroxyl-substituted aryl alkynes with sulfur ylides, conducted in acetonitrile without additional catalysts [4]. These reactions proceed through formation of isomers followed by nucleophilic addition to generate intermediates, with subsequent cyclization leading to aromatic ring formation [4].

The photochemical approach represents another solvent-free methodology, utilizing light-enabled dehydrative condensation of carbonyls with non-acidic methylenes [5]. This protocol employs benzotrifluoride as solvent under ultraviolet irradiation at 60°C for 2.5 hours, achieving moderate to good yields while eliminating the need for traditional heating methods [5]. The reaction mechanism involves photoinduced radical formation and subsequent cyclization to form the benzofuran framework [5].

Solvent screening studies for photochemical synthesis reveal that benzotrifluoride provides superior results compared to alternative solvents [5]. Methanol achieves 62% yield, while benzene provides 40% yield, and polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide result in trace or no product formation [5].

Regioselective Functionalization at Benzofuran Positions

Regioselective functionalization of benzofuran positions represents a critical aspect of 6-methylbenzofuran-2-carboxylic acid synthesis and derivatization [6] [7]. The benzofuran scaffold offers multiple positions for selective functionalization, with C-4, C-5, C-6, and C-7 positions being particularly accessible through various synthetic strategies [7]. Palladium-catalyzed direct arylation protocols demonstrate excellent regioselectivity for C-4 and C-7 positions when employing phosphine-free procedures using palladium acetate as catalyst and potassium acetate as base [7].

The regioselectivity pattern in benzofuran functionalization depends significantly on electronic and steric factors [6] [8]. Electron-donating substituents at the C-5 position direct arylation preferentially to the C-7 position, while electron-withdrawing groups at C-6 or C-7 positions reduce reactivity under standard palladium-catalyzed conditions [7]. The α-phenoxycarbonyl cyclization strategy exemplifies regioselective control, where substrate design determines the regiochemical outcome through available ortho positions for cyclization [8].

Advanced regioselective methodologies include the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups, which allows programmable substitution at any benzofuran position [6] [9]. This methodology enables regioselective preparation of benzofuranones with complex substitution patterns, achieving regioselectivity ratios of approximately 200:1 [6]. The mechanistic pathway involves Diels-Alder cycloaddition followed by elimination and rearrangement processes [9].

Chromium alkynylcarbene complexes provide another approach for regioselective benzofuran synthesis, particularly for 4,6,7-trisubstituted patterns [10]. Nonheteroatom stabilized chromium alkynylcarbene complexes react with furan-2-ylmethanimines through regioselective [3+3] carbocyclization reactions to provide substituted 7-aminobenzofurans in moderate to good yields [10].

| Position | Functionalization Method | Regioselectivity | Typical Yield (%) |

|---|---|---|---|

| C-4 | Pd-catalyzed arylation | High | 48-83 |

| C-5 | Electrophilic substitution | Moderate | 40-70 |

| C-6 | Directed metallation | High | 55-85 |

| C-7 | C-H activation | Excellent | 60-90 |

Catalytic Systems for Carboxylation Reactions

Catalytic carboxylation systems for benzofuran derivatives encompass diverse metallic catalysts including palladium, rhodium, and gold complexes [11] [12] [13]. Palladium-catalyzed carboxylation reactions utilize carbon dioxide as a sustainable C1 feedstock, representing an environmentally advantageous approach for introducing carboxylic acid functionality [11]. These systems typically employ palladium complexes with phosphine ligands under basic conditions, achieving moderate to good yields for various benzofuran substrates [14].

Rhodium-catalyzed C-H carboxylation systems demonstrate exceptional efficiency for introducing carboxylic acid groups at specific positions [12]. The rhodium(I)-catalyzed aryl C-H carboxylation of 2-arylanilines with carbon dioxide proceeds under redox-neutral conditions utilizing potassium tert-butoxide as base [12]. The mechanism involves reversible oxidative addition of rhodium(I) species followed by reductive elimination to generate rhodacycle intermediates, which undergo nucleophilic carboxylation with carbon dioxide [12].

Gold-catalyzed systems offer unique advantages for benzofuran carboxylation through migratory cyclization pathways [13]. Digold(I)-N-heterocyclic carbene complexes catalyze intramolecular carboalkoxylation reactions of electron-rich benzyl ethers of 2-ethynylaryl phenols [13]. These reactions proceed efficiently with low catalyst loading, producing 2,3-disubstituted benzofurans in moderate to good yields while maintaining excellent chemo- and regioselectivity [13].

The JohnPhosAuCl/AgNTf₂ catalyst system combined with diphenylsilicon difluoride additive demonstrates superior performance for gold-promoted cyclization between alkynyl esters and quinols [4]. This methodology provides moderate to good yields and enables subsequent transformation to benzofuran derivatives with enhanced medicinal activity [4]. The proposed mechanism initiates through gold catalyst coordination with alkynyl esters, followed by nucleophilic attack and sigmatropic rearrangement processes [4].

Palladium-catalyzed carbonylative synthesis employing formic acid as carbon monoxide source represents an innovative approach for benzofuran-2(3H)-one preparation [15]. This methodology utilizes 2-hydroxybenzyl alcohols as starting materials under palladium catalysis, achieving moderate to good yields while eliminating the need for gaseous carbon monoxide handling [15].

| Catalyst System | CO Source | Temperature (°C) | Yield Range (%) | Selectivity |

|---|---|---|---|---|

| Pd/PPh₃ | CO₂ | 80-120 | 45-75 | Good |

| Rh(I)/t-BuOK | CO₂ | 100-140 | 60-85 | Excellent |

| Au(I)/NHC | Internal | 60-80 | 55-80 | High |

| Pd/HCOOH | HCOOH | 80-100 | 50-75 | Moderate |

Industrial-Scale Production Challenges and Purification Techniques

Industrial-scale production of 6-methylbenzofuran-2-carboxylic acid faces significant challenges related to process scalability, cost optimization, and product purification [16] [17]. Scale-up issues include heat transfer limitations during exothermic reactions, catalyst deactivation under continuous operation conditions, and mass transfer inefficiencies in large-scale reactors [16]. These challenges necessitate implementation of continuous flow reactors, immobilized catalyst systems, and optimized mixing technologies to maintain reaction efficiency at industrial scales [16].

Cost considerations represent major constraints in industrial benzofuran production, particularly regarding expensive catalyst systems and multi-step synthetic sequences [16]. Palladium, rhodium, and gold catalysts, while highly effective for laboratory synthesis, present significant cost barriers for large-scale implementation [16]. Mitigation strategies include catalyst recycling protocols, process intensification techniques, and development of less expensive heterogeneous catalyst alternatives [16].

Environmental concerns associated with industrial benzofuran production encompass halogenated solvent usage, metal waste disposal, and carbon dioxide emissions [16]. Traditional synthetic routes often employ dichloromethane, chloroform, or other halogenated solvents, requiring specialized waste treatment facilities [17]. Solvent-free reaction conditions and green solvent alternatives such as supercritical carbon dioxide or ionic liquids provide environmentally sustainable approaches [16].

Purification techniques for industrial-scale benzofuran production require careful optimization to achieve required purity specifications while maintaining economic viability [18] [19]. Column chromatography, while providing excellent separation efficiency, remains limited to small-scale applications due to cost and throughput constraints [20]. Crystallization techniques offer superior scalability, achieving 90-98% purity through controlled temperature and solvent selection [19] [21].

High-performance liquid chromatography provides the highest purity levels (95-99%) but involves significant operational costs limiting its application to high-value pharmaceutical intermediates [22]. Preparative high-performance liquid chromatography methods for benzofuran analysis utilize reversed-phase C18 columns with acetonitrile/water gradient systems [22]. Atmospheric pressure chemical ionization mass spectrometry detection enables precise quantification of target compounds and impurity profiling [22].

Distillation techniques achieve moderate purity levels (80-95%) and offer good scalability for industrial applications [18] [23]. Benzofuran compounds typically require reduced pressure distillation due to thermal sensitivity, with operating pressures of 5-150 mmHg and temperatures ranging from 75-200°C [24]. The water-white benzofuran products obtained through distillation require careful temperature control to prevent decomposition [23].

| Purification Method | Purity Achieved (%) | Industrial Scalability | Relative Cost | Throughput |

|---|---|---|---|---|

| Column Chromatography | 85-95 | Limited | High | Low |

| Preparative HPLC | 95-99 | Limited | Very High | Very Low |

| Crystallization | 90-98 | Excellent | Low | High |

| Distillation | 80-95 | Good | Moderate | Moderate |

| Extraction | 70-90 | Excellent | Low | High |

Quality control challenges in industrial benzofuran production include impurity profiling, analytical method development, and batch-to-batch consistency maintenance [16]. Robust analytical methods incorporating nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy enable comprehensive characterization and quality assurance [16]. Process monitoring systems utilizing real-time analytical techniques provide statistical control over production parameters and ensure consistent product quality [16].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant